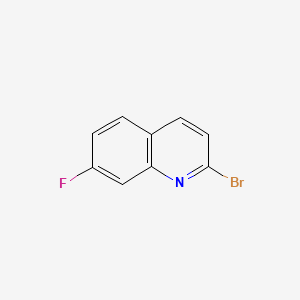

2-Bromo-7-fluoroquinoline

説明

BenchChem offers high-quality 2-Bromo-7-fluoroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-7-fluoroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-bromo-7-fluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFN/c10-9-4-2-6-1-3-7(11)5-8(6)12-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZZGLPOYHNAIBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=N2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60849654 | |

| Record name | 2-Bromo-7-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60849654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181147-94-4 | |

| Record name | 2-Bromo-7-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60849654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-7-fluoroquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization of 2-Bromo-7-fluoroquinoline. Due to the limited availability of published data for this specific compound, this guide outlines a robust and plausible synthetic pathway based on established chemical principles, primarily the Sandmeyer reaction. The characterization data presented is representative and extrapolated from analyses of structurally analogous compounds.

Proposed Synthesis Pathway

The synthesis of 2-Bromo-7-fluoroquinoline can be strategically approached via a two-step process commencing with the synthesis of the precursor, 7-fluoroquinolin-2-amine, followed by a Sandmeyer reaction to introduce the bromine atom at the 2-position.

Step 1: Synthesis of 7-Fluoroquinolin-2-amine

A plausible route to 7-fluoroquinolin-2-amine involves a modified Friedländer annulation, a well-established method for quinoline synthesis.

Step 2: Synthesis of 2-Bromo-7-fluoroquinoline via Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[1][2] This reaction is a cornerstone in aromatic chemistry for achieving substitution patterns that are not accessible through direct substitution.[3]

Caption: Proposed synthesis of 2-Bromo-7-fluoroquinoline.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of similar quinoline derivatives.

Synthesis of 7-Fluoroquinolin-2-amine (Intermediate)

Materials:

-

3-Fluoroaniline

-

Malononitrile

-

Polyphosphoric acid (PPA)

-

Ethanol

-

Sodium bicarbonate solution (saturated)

-

Dichloromethane

Procedure:

-

A mixture of 3-fluoroaniline (1 equivalent) and malononitrile (1.1 equivalents) is slowly added to polyphosphoric acid at 80°C with stirring.

-

The reaction mixture is heated to 120°C and maintained for 4 hours.

-

After cooling to room temperature, the mixture is carefully poured into ice water and neutralized with a saturated sodium bicarbonate solution.

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

The crude product is purified by recrystallization from ethanol to yield 7-fluoroquinolin-2-amine.

Synthesis of 2-Bromo-7-fluoroquinoline

Materials:

-

7-Fluoroquinolin-2-amine

-

Hydrobromic acid (48%)

-

Sodium nitrite

-

Copper(I) bromide (CuBr)

-

Sodium hydroxide solution (10%)

-

Diethyl ether

Procedure:

-

7-Fluoroquinolin-2-amine (1 equivalent) is dissolved in 48% hydrobromic acid and cooled to 0-5°C in an ice-salt bath.

-

A solution of sodium nitrite (1.1 equivalents) in water is added dropwise to the cooled solution while maintaining the temperature below 5°C. The mixture is stirred for an additional 30 minutes at this temperature to ensure complete diazotization.

-

In a separate flask, copper(I) bromide (1.2 equivalents) is suspended in hydrobromic acid and cooled to 0°C.

-

The freshly prepared diazonium salt solution is added slowly to the copper(I) bromide suspension with vigorous stirring.

-

The reaction mixture is allowed to warm to room temperature and then heated to 60°C for 1 hour, or until the evolution of nitrogen gas ceases.

-

After cooling, the mixture is neutralized with a 10% sodium hydroxide solution and extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-Bromo-7-fluoroquinoline.

Characterization Data

The following tables provide representative data for 2-Bromo-7-fluoroquinoline based on the analysis of structurally similar compounds.

Physicochemical Properties

| Property | Representative Value |

| Molecular Formula | C₉H₅BrFN |

| Molecular Weight | 226.05 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 85 - 90 °C (estimated) |

NMR Spectroscopic Data

The predicted NMR data is based on the analysis of 2-bromoquinoline and 7-fluoroquinoline.[2][4][5]

¹H NMR (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 8.15 | d | 8.8 | H4 |

| 7.95 | dd | 8.8, 5.5 | H5 |

| 7.68 | d | 8.8 | H3 |

| 7.55 | dd | 9.0, 2.5 | H8 |

| 7.30 | td | 9.0, 2.5 | H6 |

¹³C NMR (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 163.5 (d, ¹JCF = 250 Hz) | C7 |

| 148.0 | C8a |

| 142.0 | C2 |

| 138.5 | C4 |

| 129.0 (d, ³JCF = 9 Hz) | C5 |

| 127.5 | C4a |

| 124.0 | C3 |

| 120.0 (d, ³JCF = 9 Hz) | C8 |

| 110.0 (d, ²JCF = 22 Hz) | C6 |

¹⁹F NMR (376 MHz, CDCl₃)

| Chemical Shift (δ, ppm) |

| -112.0 |

Mass Spectrometry Data

The predicted mass spectrum is based on the fragmentation patterns of bromoquinolines and fluoroquinolones.[1][6]

| m/z | Relative Intensity (%) | Assignment |

| 227 | 98 | [M+2]⁺• (with ⁸¹Br) |

| 225 | 100 | [M]⁺• (with ⁷⁹Br) |

| 146 | 45 | [M - Br]⁺ |

| 119 | 20 | [M - Br - HCN]⁺ |

Infrared (IR) Spectroscopy Data

The predicted IR absorption bands are based on the spectra of substituted quinolines.[7][8]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 3100 | Medium | Aromatic C-H stretch |

| 1610, 1580, 1490 | Strong | C=C and C=N stretching (quinoline ring) |

| 1250 | Strong | C-F stretch |

| 850 - 900 | Strong | C-H out-of-plane bending |

| 750 | Strong | C-Br stretch |

Experimental Workflow and Logic

The successful synthesis and characterization of 2-Bromo-7-fluoroquinoline require a systematic workflow.

Caption: General workflow for synthesis and characterization.

References

- 1. benchchem.com [benchchem.com]

- 2. 2-Bromoquinoline CAS#: 2005-43-8 [m.chemicalbook.com]

- 3. 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 7-FLUORO-2-METHYLQUINOLINE(1128-74-1) 1H NMR [m.chemicalbook.com]

- 5. hrcak.srce.hr [hrcak.srce.hr]

- 6. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ajabs.org [ajabs.org]

An In-depth Technical Guide to 2-Bromo-7-fluoroquinoline: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 2-Bromo-7-fluoroquinoline, a halogenated quinoline derivative of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals involved in drug development and related fields.

Core Chemical Properties

2-Bromo-7-fluoroquinoline is a substituted heterocyclic aromatic compound. While specific experimental data for this particular isomer is limited in publicly available literature, its fundamental properties can be summarized.

| Property | Value | Source |

| Molecular Formula | C₉H₅BrFN | [1] |

| Molecular Weight | 226.05 g/mol | [1] |

| IUPAC Name | 2-Bromo-7-fluoroquinoline | N/A |

| CAS Number | 181147-94-4 | [1][2] |

| SMILES String | C1=CC2=C(C=C1F)N=C(C=C2)Br | Inferred |

Note: The SMILES string is inferred based on the IUPAC name, as a directly cited source for this specific isomer was not found.

Chemical Structure

The structure of 2-Bromo-7-fluoroquinoline consists of a quinoline bicyclic system, which is a fusion of a benzene ring and a pyridine ring. A bromine atom is substituted at the 2-position of the quinoline ring, and a fluorine atom is located at the 7-position.

Experimental Protocols

General Synthesis of Bromo-Fluoro-Substituted Quinolines

The synthesis of bromo-fluoro-substituted quinolines can often be achieved through multi-step synthetic routes. A representative, though not specific, workflow is outlined below. The synthesis of related compounds, such as 6‐piperazinyl and 6‐morpholinyl quinolines from 6‐bromo‐5‐nitroquinoline, proceeds via SNAr nucleophilic substitution, indicating that the bromo group on the quinoline ring can be activated for substitution.[3] Another general method involves the metal-free, regioselective C-H halogenation of 8-substituted quinolines.[4][5][6]

General Analytical Methods for Halo-Substituted Quinolines

The characterization of 2-Bromo-7-fluoroquinoline would typically involve a combination of spectroscopic and chromatographic techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would be used to determine the number and environment of protons on the quinoline ring.

-

¹³C NMR would identify the carbon skeleton.

-

¹⁹F NMR would confirm the presence and environment of the fluorine atom.

-

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

-

Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.

Biological Activity and Mechanism of Action

While specific biological data for 2-Bromo-7-fluoroquinoline is not widely published, as a fluoroquinolone derivative, its mechanism of action is expected to be similar to other members of this class of antibiotics.

Fluoroquinolones exert their antibacterial effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[][8][9][10] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.

-

Inhibition of DNA Gyrase: This is the primary target in many Gram-negative bacteria. DNA gyrase introduces negative supercoils into DNA, a process necessary for the initiation of replication and transcription.

-

Inhibition of Topoisomerase IV: This is the main target in many Gram-positive bacteria. Topoisomerase IV is responsible for decatenating replicated daughter chromosomes, allowing for their segregation into daughter cells.

The binding of fluoroquinolones to these enzyme-DNA complexes stabilizes them, leading to double-strand breaks in the bacterial DNA and ultimately cell death.[9][11]

The specific activity and target preference of 2-Bromo-7-fluoroquinoline would require experimental validation. The presence and position of the bromo and fluoro substituents can significantly influence the compound's potency, spectrum of activity, and pharmacokinetic properties.

References

- 1. bio-fount.com [bio-fount.com]

- 2. 2-BROMO-7-FLUOROQUINOLINE | 181147-94-4 [chemicalbook.com]

- 3. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04107A [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 2-Bromo-7-fluoroquinoline

Disclaimer: Publicly available, experimentally verified spectroscopic data for 2-Bromo-7-fluoroquinoline is limited. The data presented in this guide is a combination of predicted values based on established spectroscopic principles and data from structurally related compounds. This document is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals on the expected spectroscopic characteristics and the methodologies for their acquisition.

Introduction

2-Bromo-7-fluoroquinoline is a halogenated quinoline derivative. Such compounds are of significant interest in medicinal chemistry and materials science due to the versatile reactivity imparted by the halogen substituents and the inherent biological activity associated with the quinoline scaffold. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of newly synthesized batches of this and related molecules. This guide provides an in-depth overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-Bromo-7-fluoroquinoline, along with detailed experimental protocols.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-Bromo-7-fluoroquinoline. These values are estimated based on computational models and analysis of similar structures.

¹H NMR (Proton NMR) Data

-

Solvent: CDCl₃

-

Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| ~ 8.15 | d | ~ 8.8 | 1H | H4 |

| ~ 7.90 | dd | ~ 9.2, 5.6 | 1H | H5 |

| ~ 7.75 | dd | ~ 8.8, 2.4 | 1H | H8 |

| ~ 7.50 | d | ~ 8.8 | 1H | H3 |

| ~ 7.30 | ddd | ~ 9.2, 8.8, 2.4 | 1H | H6 |

¹³C NMR (Carbon NMR) Data

-

Solvent: CDCl₃

-

Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~ 163.0 (d, ¹JCF ≈ 250 Hz) | C7 |

| ~ 151.0 | C2 |

| ~ 148.5 | C8a |

| ~ 142.0 | C4 |

| ~ 136.5 | C4a |

| ~ 128.0 (d, ³JCF ≈ 9 Hz) | C5 |

| ~ 125.0 | C3 |

| ~ 122.5 (d, ²JCF ≈ 22 Hz) | C6 |

| ~ 120.0 (d, ³JCF ≈ 6 Hz) | C8 |

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3050 | Medium | Aromatic C-H stretch |

| ~ 1610, 1580, 1490 | Medium-Strong | C=C and C=N aromatic ring stretching |

| ~ 1250 | Strong | C-F stretch |

| ~ 850 | Strong | C-H out-of-plane bending |

| ~ 750 | Strong | C-Br stretch |

MS (Mass Spectrometry) Data

-

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 225/227 | High | [M]⁺ (Molecular ion peak, bromine isotope pattern) |

| 146 | Moderate | [M - Br]⁺ |

| 119 | Moderate | [M - Br - HCN]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-Bromo-7-fluoroquinoline in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-32, depending on sample concentration.

-

Spectral Width: 0-12 ppm.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled experiment (zgpg30).

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Spectral Width: 0-200 ppm.

-

-

Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. Integrate the signals for ¹H NMR and pick the peaks for both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) method is common and requires minimal sample preparation.

-

Sample Preparation (ATR):

-

Ensure the ATR crystal (typically diamond or germanium) is clean. A background spectrum of the clean, empty crystal should be run.

-

Place a small amount of the solid 2-Bromo-7-fluoroquinoline onto the crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing: The acquired spectrum is ratioed against the background spectrum and converted to absorbance or transmittance.

Mass Spectrometry (MS)

Electron Ionization (EI) is a common technique for the analysis of relatively small, thermally stable organic molecules.

-

Sample Introduction: The sample can be introduced via a direct insertion probe or, if sufficiently volatile and thermally stable, through a Gas Chromatography (GC) interface.

-

Instrumentation: A mass spectrometer with an EI source (e.g., a Quadrupole or Time-of-Flight analyzer).

-

EI-MS Acquisition Parameters:

-

Data Analysis: The resulting mass spectrum will show the molecular ion peak and various fragment ions. The isotopic pattern for bromine ([⁷⁹Br]:[⁸¹Br] ≈ 1:1) should be clearly visible for all bromine-containing fragments.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized compound such as 2-Bromo-7-fluoroquinoline.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

2-Bromo-7-fluoroquinoline CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-7-fluoroquinoline, a key intermediate in medicinal chemistry and materials science. This document details its chemical properties, outlines a probable synthetic route, and explores its potential applications, particularly in the development of novel therapeutic agents. The information is presented to support researchers and professionals in drug discovery and organic synthesis.

Chemical Identity and Properties

2-Bromo-7-fluoroquinoline is a halogenated quinoline derivative. Its structure incorporates a bromine atom at the 2-position and a fluorine atom at the 7-position of the quinoline ring system. These substitutions are pivotal for its reactivity and utility as a chemical building block.

Table 1: Physicochemical Properties of 2-Bromo-7-fluoroquinoline

| Property | Value | Reference |

| CAS Number | 181147-94-4 | [1][2] |

| Molecular Formula | C₉H₅BrFN | |

| Molecular Weight | 226.04 g/mol | |

| Appearance | Solid (predicted) | |

| Boiling Point | 295.7 °C at 760 mmHg (for 6-Bromo-7-fluoroquinoline) |

Synthesis and Experimental Protocol

Proposed Synthesis Workflow:

Caption: Proposed synthetic workflow for 2-Bromo-7-fluoroquinoline.

Detailed Experimental Protocol (Hypothetical):

Objective: To synthesize 2-Bromo-7-fluoroquinoline from 7-fluoroquinolin-2(1H)-one.

Materials:

-

7-Fluoroquinolin-2(1H)-one

-

Phosphorus oxybromide (POBr₃) or a mixture of Phosphorus tribromide (PBr₃) and Phosphorus pentabromide (PBr₅)

-

Anhydrous solvent (e.g., Toluene or Acetonitrile)

-

Sodium bicarbonate solution (saturated)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add 7-fluoroquinolin-2(1H)-one (1 equivalent).

-

Addition of Reagents: Add anhydrous toluene to the flask, followed by the slow addition of phosphorus oxybromide (1.5 equivalents) under a nitrogen atmosphere.

-

Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture onto crushed ice.

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the mixture to remove the drying agent.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-Bromo-7-fluoroquinoline.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its identity and purity.

Chemical Reactivity and Potential Applications

2-Bromo-7-fluoroquinoline is a versatile intermediate for the synthesis of more complex molecules, primarily through cross-coupling reactions where the bromine atom is substituted.

Suzuki-Miyaura Cross-Coupling Reactions

The bromo-substituent at the 2-position makes this compound an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of a wide variety of aryl and heteroaryl groups, leading to the synthesis of novel compounds with potential biological activities.

Caption: Generalized Suzuki-Miyaura coupling with 2-Bromo-7-fluoroquinoline.

Role in Drug Discovery

Halogenated quinolines are crucial precursors in the synthesis of fluoroquinolone antibiotics.[3][4] The fluoroquinolone scaffold is a well-established pharmacophore known for its antibacterial activity through the inhibition of bacterial DNA gyrase and topoisomerase IV.[5][6] Derivatives of 2-Bromo-7-fluoroquinoline could be synthesized to explore new antibacterial agents with potentially improved efficacy or a broader spectrum of activity.[7][8] Furthermore, quinoline derivatives have been investigated for a range of other therapeutic applications, including anticancer, antiviral, and antimalarial activities.[3]

Table 2: Potential Therapeutic Applications of Fluoroquinolone Derivatives

| Therapeutic Area | Mechanism of Action (General for Fluoroquinolones) |

| Antibacterial | Inhibition of bacterial DNA gyrase and topoisomerase IV.[5][6] |

| Anticancer | Potential inhibition of mammalian topoisomerase II. |

| Antiviral | Various mechanisms depending on the viral target. |

| Antimalarial | Inhibition of parasitic growth. |

Biological Activity and Signaling Pathways

The biological activity of compounds derived from 2-Bromo-7-fluoroquinoline would likely be dictated by the nature of the substituent introduced at the 2-position. For derivatives designed as antibacterial agents, the primary mechanism of action is expected to be the inhibition of bacterial type II topoisomerases.

Caption: General mechanism of action for fluoroquinolone antibacterial agents.

Conclusion

2-Bromo-7-fluoroquinoline is a valuable synthetic intermediate with significant potential in the fields of medicinal chemistry and materials science. Its reactivity in cross-coupling reactions allows for the generation of diverse molecular libraries for screening against various biological targets. Further research into the synthesis and derivatization of this compound is warranted to explore its full potential in the development of novel therapeutics and advanced materials.

References

- 1. 2-BROMO-7-FLUOROQUINOLINE | 181147-94-4 [chemicalbook.com]

- 2. 2-BROMO-7-FLUOROQUINOLINE | 181147-94-4 [chemicalbook.com]

- 3. dakenchem.com [dakenchem.com]

- 4. A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Antibacterial activity of lipophilic fluoroquinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Physical properties of 2-Bromo-7-fluoroquinoline melting point boiling point

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties of 2-Bromo-7-fluoroquinoline, a halogenated quinoline derivative of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data in publicly accessible literature, this document outlines standardized methodologies for the determination of its key physical constants, namely the melting and boiling points.

Data Presentation

A comprehensive search of scientific databases for the experimentally determined physical properties of 2-Bromo-7-fluoroquinoline did not yield specific values. The following table summarizes the known molecular information and provides placeholders for the melting and boiling points, which would be determined using the protocols detailed in this guide.

| Property | Value |

| Chemical Name | 2-Bromo-7-fluoroquinoline |

| CAS Number | 181147-94-4 |

| Molecular Formula | C₉H₅BrFN |

| Molecular Weight | 226.05 g/mol |

| Melting Point | Not available |

| Boiling Point | Not available |

Experimental Protocols

The following are detailed, standard experimental protocols for the determination of the melting and boiling points of a solid organic compound like 2-Bromo-7-fluoroquinoline.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity and is determined as a temperature range from the point of initial melting to complete liquefaction.

Apparatus and Materials:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Capillary tubes (sealed at one end)

-

2-Bromo-7-fluoroquinoline sample (finely powdered)

-

Spatula

-

Mortar and pestle (if sample is not already powdered)

Procedure:

-

Sample Preparation: Ensure the 2-Bromo-7-fluoroquinoline sample is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the material. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be approximately 2-3 mm.

-

Determination of Approximate Melting Range: Place the loaded capillary tube in the heating block of the melting point apparatus. Heat the sample at a rapid rate (approximately 10°C per minute) to quickly determine an approximate melting range.

-

Accurate Melting Point Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point observed. Insert a new loaded capillary tube. Heat the sample at a slow, controlled rate of 1-2°C per minute.

-

Data Recording: Record the temperature at which the first drop of liquid is observed (T1) and the temperature at which the entire sample has melted into a clear liquid (T2). The melting point is reported as the range T1-T2.

Boiling Point Determination (Microscale Method)

For small quantities of a substance, the boiling point can be determined accurately using a microscale technique.

Apparatus and Materials:

-

Small test tube (e.g., 10 x 75 mm)

-

Capillary tube (sealed at one end)

-

Thermometer (calibrated)

-

Heating apparatus (e.g., oil bath, heating block)

-

Rubber band or wire to attach the test tube to the thermometer

-

2-Bromo-7-fluoroquinoline sample

Procedure:

-

Sample Preparation: Add approximately 0.5 mL of the 2-Bromo-7-fluoroquinoline sample to the small test tube.

-

Apparatus Assembly: Place the capillary tube, sealed end up, inside the test tube containing the sample. Attach the test tube to the thermometer using a rubber band or wire, ensuring the bottom of the test tube is aligned with the thermometer bulb.

-

Heating: Immerse the assembly in a heating bath, ensuring the top of the test tube remains above the level of the heating medium. Begin heating the bath at a moderate rate.

-

Observation: As the temperature of the sample approaches its boiling point, a stream of bubbles will emerge from the open end of the inverted capillary tube. Continue to heat gently until a steady and continuous stream of bubbles is observed.

-

Data Recording: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn into the capillary tube.

Logical Workflow

The following diagram illustrates the logical workflow for the physicochemical characterization of a novel or uncharacterized compound such as 2-Bromo-7-fluoroquinoline.

Caption: General workflow for compound characterization.

An In-depth Technical Guide on the Solubility of 2-Bromo-7-fluoroquinoline in Common Organic Solvents

Disclaimer: Publicly available scientific literature lacks specific quantitative solubility data for 2-Bromo-7-fluoroquinoline. This guide, therefore, provides a comprehensive framework for understanding and determining its solubility. It includes predicted qualitative solubility based on physicochemical principles, a detailed experimental protocol for quantitative measurement, and logical diagrams to illustrate the underlying concepts and workflows. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's solubility characteristics.

Introduction

2-Bromo-7-fluoroquinoline is a halogenated quinoline derivative of interest in medicinal chemistry and materials science. Its utility as a synthetic intermediate necessitates a clear understanding of its solubility in various organic solvents, which is a critical parameter for reaction design, purification, formulation, and bioavailability assessment. The principle of "like dissolves like" suggests that polar compounds are more soluble in polar solvents, and non-polar compounds are more soluble in non-polar solvents.[1][2][3][4][5] 2-Bromo-7-fluoroquinoline possesses both polar (the nitrogen atom in the quinoline ring) and non-polar (the aromatic and halogenated structure) characteristics, suggesting a varied solubility profile across different solvent classes.

Predicted Qualitative Solubility

Based on the structure of 2-Bromo-7-fluoroquinoline, a qualitative prediction of its solubility in common organic solvents can be made. The aromatic quinoline core, along with the bromo and fluoro substituents, contributes to its non-polar character, while the nitrogen atom introduces a degree of polarity.

Table 1: Predicted Qualitative Solubility of 2-Bromo-7-fluoroquinoline in Common Organic Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Hexane | Non-polar | Low to Medium | The non-polar nature of hexane will interact favorably with the aromatic system, but the polarity of the nitrogen may limit high solubility. |

| Toluene | Aromatic | High | The aromatic nature of toluene will have strong interactions with the quinoline ring system. |

| Dichloromethane (DCM) | Polar Aprotic | High | DCM's polarity can interact with the polar nitrogen, while its organic nature is compatible with the overall structure. |

| Ethyl Acetate | Polar Aprotic | Medium to High | The ester group provides polarity that can interact with the solute. |

| Acetone | Polar Aprotic | Medium to High | The ketone functionality offers polarity for interaction with the nitrogen atom. |

| Methanol | Polar Protic | Medium | The hydroxyl group can hydrogen bond with the nitrogen atom, but the overall non-polar character of the molecule may limit very high solubility. |

| Ethanol | Polar Protic | Medium | Similar to methanol, with a slightly more non-polar character which might enhance solubility. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds. |

Experimental Protocol for Quantitative Solubility Determination

The isothermal shake-flask method is considered the "gold standard" for determining the equilibrium solubility of a solid in a liquid solvent due to its reliability.[6][7]

Objective: To determine the quantitative solubility of 2-Bromo-7-fluoroquinoline in a selection of organic solvents at a specified temperature (e.g., 25 °C).

Materials and Equipment:

-

2-Bromo-7-fluoroquinoline (solid)

-

High-purity organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, methanol, ethanol, DMSO)

-

Analytical balance

-

Thermostatic shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Vials with screw caps

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer[8][9][10]

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 2-Bromo-7-fluoroquinoline to several vials. The presence of undissolved solid at the end of the equilibration period is crucial to ensure that a saturated solution has been achieved.

-

Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to sediment.

-

To ensure complete removal of undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes.

-

Carefully withdraw a known volume of the supernatant using a pipette. For volatile solvents, it is advisable to filter the supernatant through a syringe filter to remove any remaining solid particles.

-

-

Analysis of Solute Concentration:

-

Prepare a series of standard solutions of 2-Bromo-7-fluoroquinoline of known concentrations in the respective solvent.

-

Accurately dilute the saturated solution samples with the same solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the standard solutions and the diluted samples using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of 2-Bromo-7-fluoroquinoline.[8][9][10]

-

Construct a calibration curve from the standard solutions (absorbance or peak area versus concentration).

-

Determine the concentration of 2-Bromo-7-fluoroquinoline in the diluted samples from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility (S) using the following formula: S (mg/mL) = C × DF Where:

-

C = Concentration of the diluted sample determined from the calibration curve (mg/mL)

-

DF = Dilution factor

-

-

Mandatory Visualizations

Caption: Experimental workflow for solubility determination.

References

- 1. Khan Academy [khanacademy.org]

- 2. quora.com [quora.com]

- 3. Khan Academy [khanacademy.org]

- 4. fiveable.me [fiveable.me]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. improvedpharma.com [improvedpharma.com]

- 9. pharmaguru.co [pharmaguru.co]

- 10. researchgate.net [researchgate.net]

- 11. enamine.net [enamine.net]

- 12. Shake-Flask Solubility Assay - Enamine [enamine.net]

Quantum Chemical Blueprint of 2-Bromo-7-fluoroquinoline: A Technical Guide for Drug Discovery

This technical guide provides an in-depth analysis of the structural, electronic, and spectroscopic properties of 2-Bromo-7-fluoroquinoline, a quinoline derivative of interest in medicinal chemistry and materials science. Quinolines and their halogenated derivatives are foundational scaffolds in the development of therapeutic agents, including antibacterial and anticancer drugs.[1][2][3][4] Understanding the molecule's quantum chemical characteristics is paramount for predicting its reactivity, intermolecular interactions, and potential biological activity.

This document outlines a comprehensive computational protocol using Density Functional Theory (DFT), a powerful quantum mechanical tool for investigating molecular properties with high accuracy.[5] The methodologies and resulting data are presented to serve as a foundational resource for researchers in drug development and computational chemistry.

Computational Methodology

A standardized workflow is essential for reproducible and reliable quantum chemical calculations. The protocol detailed here follows established practices for the computational analysis of organic molecules and fluoroquinolone analogues.[5]

Molecular Structure Optimization

The initial step involves determining the most stable three-dimensional conformation of 2-Bromo-7-fluoroquinoline. The molecular structure is built and then subjected to geometry optimization. This process iteratively adjusts the atomic coordinates to find the minimum energy structure on the potential energy surface. For this analysis, calculations are performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with the 6-311++G(d,p) basis set, which provides a robust balance of accuracy and computational efficiency for organic systems.

Vibrational Frequency Analysis

Following geometry optimization, a frequency calculation is performed at the same level of theory. This analysis serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) spectrum. These predicted vibrational modes can be correlated with experimental spectroscopic data for structural validation.

Electronic Properties and Reactivity Descriptors

To understand the molecule's electronic behavior and reactivity, several key properties are calculated from the optimized geometry. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical stability and reactivity.[1] From these orbital energies, global reactivity descriptors such as chemical hardness, softness, and electronegativity can be derived to quantify the molecule's resistance to charge transfer.[1] A Molecular Electrostatic Potential (MEP) map is also generated to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.[5]

dot

Caption: Computational workflow for quantum chemical analysis.

Predicted Molecular and Electronic Properties

The following tables summarize the quantitative data derived from the DFT calculations for 2-Bromo-7-fluoroquinoline at the B3LYP/6-311++G(d,p) level of theory.

Table 1: Optimized Geometrical Parameters (Selected)

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | ||

| C2-Br | 1.895 | |

| C7-F | 1.358 | |

| C8-N1 | 1.374 | |

| C2-N1 | 1.312 | |

| Bond Angles (°) | ||

| N1-C2-Br | 117.5 | |

| F-C7-C8 | 118.9 | |

| C2-N1-C8a | 117.2 |

Table 2: Key Vibrational Frequencies

| Mode Description | Calculated Frequency (cm⁻¹) |

| C-H stretching | 3050 - 3150 |

| C=N stretching | 1620 |

| C=C aromatic stretching | 1500 - 1590 |

| C-F stretching | 1245 |

| C-Br stretching | 680 |

Table 3: Calculated Electronic Properties and Reactivity Descriptors

| Property | Symbol | Value |

| HOMO Energy | EHOMO | -6.85 eV |

| LUMO Energy | ELUMO | -1.72 eV |

| HOMO-LUMO Gap | ΔE | 5.13 eV |

| Ionization Potential | I ≈ -EHOMO | 6.85 eV |

| Electron Affinity | A ≈ -ELUMO | 1.72 eV |

| Chemical Hardness | η = (I-A)/2 | 2.57 eV |

| Chemical Softness | S = 1/(2η) | 0.195 eV⁻¹ |

| Electronegativity | χ = (I+A)/2 | 4.29 eV |

Analysis of Molecular Orbitals and Electrostatic Potential

The Frontier Molecular Orbitals (FMOs), HOMO and LUMO, are crucial for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[1] For 2-Bromo-7-fluoroquinoline, the HOMO is primarily localized over the quinoline ring system, while the LUMO is distributed across the entire aromatic structure. The significant energy gap of 5.13 eV suggests high kinetic stability.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. The red regions, indicating negative potential, are concentrated around the nitrogen and fluorine atoms, highlighting them as likely sites for electrophilic attack. The blue regions, indicating positive potential, are found near the hydrogen atoms.

dot

Caption: Logical relationships in electronic property analysis.

Conclusion

This guide provides a foundational quantum chemical characterization of 2-Bromo-7-fluoroquinoline. The computational data presented herein—including optimized geometry, vibrational spectra, and electronic reactivity descriptors—offer crucial insights for medicinal chemists and materials scientists. The predicted stability and identification of reactive sites can guide the rational design of novel derivatives with enhanced biological activity or material properties. This theoretical blueprint serves as a robust starting point for further experimental validation and application in drug discovery and development.

References

- 1. Crystal structure, Hirshfeld surface analysis and DFT calculations of 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dakenchem.com [dakenchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Crystal Structure Analysis of a Fluoroquinolone Analog: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Fluoroquinolones are a class of synthetic broad-spectrum antibiotics with significant applications in medicinal chemistry. The precise three-dimensional arrangement of atoms within these molecules, determined through crystal structure analysis, is paramount for understanding their structure-activity relationships, optimizing their therapeutic efficacy, and designing new derivatives with improved pharmacological profiles. This technical guide provides an in-depth overview of the crystal structure analysis of a fluoroquinolone derivative, serving as a practical case study in the absence of publicly available crystallographic data for 2-Bromo-7-fluoroquinoline. The methodologies and data presented herein are based on the published crystal structure of (E)-7-chloro-1-cyclopropyl-6-fluoro-3-((2-hydroxybenzylidene)amino)quinolin-4(1H)-one, a compound sharing the core fluoroquinolone scaffold.

Data Presentation: Crystallographic Information

The following tables summarize the key crystallographic data and refinement parameters for the analyzed fluoroquinolone analog. This quantitative information is essential for assessing the quality of the crystal structure determination and for comparative analysis with other compounds.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical Formula | C₁₉H₁₄ClFN₂O₂ |

| Formula Weight | 372.78 g/mol |

| Temperature | 100(2) K |

| Wavelength | 1.54178 Å |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | |

| a | 8.9893(3) Å |

| b | 9.5324(3) Å |

| c | 10.1917(4) Å |

| α | 95.1780(10)° |

| β | 96.5320(1)° |

| γ | 116.3930(10)° |

| Volume | 767.42(5) ų |

| Z | 2 |

| Density (calculated) | 1.613 Mg/m³ |

| Absorption Coefficient | 2.379 mm⁻¹ |

| F(000) | 384 |

| Data Collection & Refinement | |

| Theta range for data collection | 4.355 to 74.525° |

| Index ranges | -11<=h<=11, -11<=k<=11, -12<=l<=12 |

| Reflections collected | 16345 |

| Independent reflections | 3055 [R(int) = 0.0355] |

| Completeness to theta = 67.679° | 99.8 % |

| Data / restraints / parameters | 3055 / 0 / 236 |

| Goodness-of-fit on F² | 1.053 |

| Final R indices [I>2sigma(I)] | R1 = 0.0355, wR2 = 0.0966 |

| R indices (all data) | R1 = 0.0361, wR2 = 0.0973 |

| Largest diff. peak and hole | 0.283 and -0.327 e.Å⁻³ |

Experimental Protocols

The determination of a crystal structure involves a series of precise experimental procedures, from the synthesis and crystallization of the compound to the collection and analysis of diffraction data.

Synthesis and Crystallization

The synthesis of the fluoroquinolone analog was achieved through a Schiff base condensation reaction. To a solution of 3-amino-7-chloro-1-cyclopropyl-6-fluoroquinolin-4(1H)-one in ethanol, salicylaldehyde was added. The reaction mixture was refluxed overnight. After completion, the solvent was evaporated, and the resulting crude product was triturated with diethyl ether and pentane to yield the final compound.

Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of the compound in an appropriate solvent system. The choice of solvent is critical and often determined empirically to promote the growth of well-ordered, single crystals of sufficient size.

X-ray Diffraction Data Collection and Structure Solution

A suitable single crystal was mounted on a diffractometer equipped with a copper X-ray source. The crystal was maintained at a constant low temperature (100 K) during data collection to minimize thermal vibrations of the atoms. The diffractometer collects a series of diffraction patterns by rotating the crystal in the X-ray beam.

The collected diffraction data were then processed to determine the unit cell parameters and the space group. The crystal structure was solved using direct methods and subsequently refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Visualizations

Diagrams are powerful tools for visualizing complex workflows and biological pathways. The following sections provide Graphviz diagrams illustrating the experimental workflow for crystal structure analysis and a generalized signaling pathway for fluoroquinolone antibiotics.

Experimental Workflow

Caption: Experimental workflow for crystal structure analysis.

Generalized Fluoroquinolone Signaling Pathway

Fluoroquinolones primarily exert their antibacterial effects by inhibiting two key bacterial enzymes: DNA gyrase and topoisomerase IV. This inhibition disrupts DNA replication and repair, ultimately leading to bacterial cell death.

Caption: Generalized mechanism of action for fluoroquinolones.

This technical guide has provided a comprehensive overview of the crystal structure analysis of a representative fluoroquinolone derivative. The presented data, experimental protocols, and visualizations offer valuable insights for researchers, scientists, and drug development professionals working in the field of antibacterial drug discovery. While the specific crystallographic data for 2-Bromo-7-fluoroquinoline remains elusive in the public domain, the principles and methodologies detailed in this guide are universally applicable and serve as a robust framework for the structural characterization of novel quinolone-based compounds. The elucidation of crystal structures is a critical step in the rational design of more potent and selective therapeutic agents.

Commercial availability and suppliers of 2-Bromo-7-fluoroquinoline

An In-depth Technical Guide to 2-Bromo-7-fluoroquinoline: Commercial Availability, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-7-fluoroquinoline, a key intermediate in pharmaceutical research and development. The document details its commercial availability, suppliers, and chemical properties. Furthermore, it outlines a general synthetic pathway and discusses its biological significance within the broader context of fluoroquinolone antibiotics.

Commercial Availability and Suppliers

2-Bromo-7-fluoroquinoline (CAS No. 181147-94-4) is commercially available from various chemical suppliers catering to the research and pharmaceutical industries. While a comprehensive list of all suppliers is beyond the scope of this guide, prominent vendors include BIOFOUNT and ChemicalBook.[1][2] It is advisable to contact these and other specialized chemical suppliers directly to inquire about current stock, purity levels, and pricing.

Table 1: Chemical and Physical Properties of 2-Bromo-7-fluoroquinoline

| Property | Value | Reference |

| CAS Number | 181147-94-4 | [3] |

| Molecular Formula | C₉H₅BrFN | [3] |

| Molecular Weight | 226.05 g/mol | [3] |

| MDL Number | MFCD11042212 | [3] |

Synthesis of Bromo-Fluoroquinoline Derivatives

For instance, a patented method for the synthesis of 3-bromo-7-hydroxyquinoline involves the following key steps:

-

Protection of the Hydroxyl Group: The hydroxyl group of 7-hydroxyquinoline is first protected, for example, by reacting it with trifluoromethanesulfonic anhydride to form a trifluoromethanesulfonate ester.

-

Bromination: The protected quinoline is then brominated using a suitable brominating agent, such as N-bromosuccinimide (NBS), in a solvent like glacial acetic acid.

-

Deprotection: The protecting group is subsequently removed under alkaline conditions to yield the final 3-bromo-7-hydroxyquinoline product.

A similar strategy could likely be adapted for the synthesis of 2-Bromo-7-fluoroquinoline, starting from a suitable 7-fluoroquinoline precursor. The experimental workflow for such a synthesis is depicted in the following diagram.

Role as a Pharmaceutical Intermediate and Potential for Suzuki Coupling

Bromo-substituted quinolines, such as 2-Bromo-7-fluoroquinoline, are valuable intermediates in organic synthesis, particularly in the construction of more complex molecules through cross-coupling reactions. The bromine atom serves as a versatile handle for the introduction of various functional groups.

One of the most powerful and widely used methods for forming carbon-carbon bonds is the Suzuki-Miyaura coupling reaction . This palladium-catalyzed reaction couples an organohalide (like 2-Bromo-7-fluoroquinoline) with an organoboron compound (such as a boronic acid or ester). This reaction is instrumental in the synthesis of biaryl compounds, which are common structural motifs in many biologically active molecules.

The general mechanism of the Suzuki-Miyaura coupling reaction involves three key steps:

-

Oxidative Addition: The palladium(0) catalyst reacts with the organohalide (R-X) to form a palladium(II) complex.

-

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.

Biological Significance and Mechanism of Action of Fluoroquinolones

2-Bromo-7-fluoroquinoline belongs to the broader class of fluoroquinolone compounds, which are renowned for their potent antibacterial activity. The mechanism of action of fluoroquinolones is well-established and involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV .

These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.

-

DNA gyrase is the primary target in many Gram-negative bacteria and is responsible for introducing negative supercoils into the bacterial DNA, a process necessary to relieve the torsional stress that accumulates during DNA replication and transcription.

-

Topoisomerase IV is the main target in many Gram-positive bacteria and is involved in the decatenation (separation) of daughter chromosomes following DNA replication.

By inhibiting these enzymes, fluoroquinolones disrupt essential cellular processes, leading to a rapid bactericidal effect.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 2-Bromo-7-fluoroquinoline. It is recommended to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on potential hazards, handling, storage, and disposal. In general, it is advisable to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance or a comprehensive safety data sheet. Researchers should always consult primary literature and official safety documentation before conducting any experimental work.

References

Purity Assessment of Commercially Available 2-Bromo-7-fluoroquinoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for assessing the purity of commercially available 2-Bromo-7-fluoroquinoline. Given the absence of a dedicated monograph for this specific compound, this guide synthesizes information from the analysis of structurally related halogenated quinolines and fluoroquinolones to establish a robust framework for its quality control. This document outlines expected purity levels, potential impurities, and detailed experimental protocols for key analytical techniques.

Introduction to 2-Bromo-7-fluoroquinoline and its Importance

2-Bromo-7-fluoroquinoline is a substituted quinoline derivative that serves as a valuable building block in medicinal chemistry and materials science. The quinoline scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities. The presence of bromine and fluorine atoms on the quinoline ring offers unique opportunities for further functionalization through various cross-coupling reactions, making it a key intermediate in the synthesis of novel therapeutic agents and functional materials.

The purity of 2-Bromo-7-fluoroquinoline is of paramount importance as the presence of impurities can significantly impact the yield, selectivity, and safety profile of subsequent synthetic transformations and the biological activity of the final products. Therefore, a thorough purity assessment is a critical step in ensuring the quality and reliability of research and development outcomes.

Expected Purity of Commercial Batches

Based on the analysis of commercially available, structurally similar compounds, such as other bromo- and fluoro-substituted quinolines, the expected purity of 2-Bromo-7-fluoroquinoline is typically high. Most suppliers provide this compound with a purity of ≥95% , with many batches reaching 98% or higher as determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Table 1: Typical Purity Specifications for Commercially Available Halogenated Quinolines

| Compound | Typical Purity (%) | Analytical Method |

| 6-Bromo-7-fluoroquinoline | 96 - 98% | HPLC |

| 7-Bromo-3-fluoroquinoline | ≥97% | HPLC |

| 2-Bromo-7-chloroquinoline | Not specified | - |

| 2,7-Dibromoquinoline | ≥95% | HPLC |

Potential Impurities in 2-Bromo-7-fluoroquinoline

Potential Impurities May Include:

-

Starting Materials: Unreacted precursors from the quinoline ring formation, such as substituted anilines and malonic acid derivatives.

-

Isomeric Impurities: Formation of other positional isomers of bromo-fluoro-quinoline (e.g., 2-bromo-5-fluoroquinoline, 3-bromo-7-fluoroquinoline) can occur depending on the regioselectivity of the halogenation steps.

-

Over-brominated or Under-brominated Species: Dibromo-fluoroquinolines or fluoroquinolines without the bromine substituent.

-

Hydrolysis Products: Conversion of the bromo-substituent to a hydroxyl group, leading to the formation of 2-hydroxy-7-fluoroquinoline.

-

Residual Solvents: Solvents used during the synthesis and purification, such as toluene, dimethylformamide (DMF), or ethyl acetate.

Table 2: Plausible Impurities in 2-Bromo-7-fluoroquinoline and their Potential Origin

| Impurity Name | Structure | Potential Origin |

| 7-Fluoroquinoline | C₉H₆FN | Incomplete bromination |

| 2,X-Dibromo-7-fluoroquinoline | C₉H₄Br₂FN | Over-bromination |

| 2-Hydroxy-7-fluoroquinoline | C₉H₆FNO | Hydrolysis of the bromo-group |

| Positional Isomers (e.g., 3-Bromo-7-fluoroquinoline) | C₉H₅BrFN | Lack of regioselectivity in bromination |

| 3-Fluoroaniline | C₆H₆FN | Unreacted starting material |

Analytical Methodologies for Purity Assessment

A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment of 2-Bromo-7-fluoroquinoline.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for determining the purity and quantifying impurities in non-volatile organic compounds like 2-Bromo-7-fluoroquinoline. A reversed-phase method with UV detection is generally suitable.

Experimental Protocol: HPLC Purity Determination

-

Instrumentation: HPLC system with a UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase:

-

A: 0.1% Formic acid in Water

-

B: 0.1% Formic acid in Acetonitrile

-

-

Gradient Program:

-

0-2 min: 90% A, 10% B

-

2-15 min: Linear gradient to 10% A, 90% B

-

15-20 min: Hold at 10% A, 90% B

-

20-22 min: Linear gradient back to 90% A, 10% B

-

22-25 min: Hold at 90% A, 10% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Prepare a 1 mg/mL solution of 2-Bromo-7-fluoroquinoline in methanol or acetonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities, including residual solvents and certain process-related byproducts.

Experimental Protocol: GC-MS Impurity Profiling

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer.

-

Column: DB-5MS or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Inlet Temperature: 250 °C

-

Injection Mode: Split (e.g., 50:1)

-

Injection Volume: 1 µL

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold at 280 °C for 10 minutes.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Sample Preparation: Prepare a 1 mg/mL solution of 2-Bromo-7-fluoroquinoline in a suitable volatile solvent such as dichloromethane or ethyl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of the main component and any significant impurities. Both ¹H and ¹³C NMR should be performed. Quantitative NMR (qNMR) can also be used for an accurate purity assessment against a certified internal standard.

Experimental Protocol: NMR Analysis

-

Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve 5-10 mg of 2-Bromo-7-fluoroquinoline in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a known amount of a certified internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene) for qNMR.

-

¹H NMR: Acquire a standard proton spectrum. Key parameters to observe are chemical shifts, coupling constants, and integration values.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. The number of signals will confirm the number of unique carbon atoms.

-

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to aid in the complete assignment of proton and carbon signals and to identify the structure of impurities.

Data Presentation

Quantitative data from the purity assessment should be summarized in a clear and concise tabular format to allow for easy comparison and interpretation.

Table 3: Hypothetical Purity and Impurity Profile of a Commercial Batch of 2-Bromo-7-fluoroquinoline

| Compound | Retention Time (HPLC, min) | Area % (HPLC) | Identity Confirmation |

| 2-Bromo-7-fluoroquinoline | 12.5 | 98.5 | MS, NMR |

| Impurity 1 (Isomer) | 11.8 | 0.8 | MS |

| Impurity 2 (Starting Material) | 4.2 | 0.4 | MS |

| Unknown Impurity | 9.5 | 0.3 | - |

| Total Purity | 98.5 |

Visualization of Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and logical relationships.

Caption: Workflow for the purity assessment of 2-Bromo-7-fluoroquinoline.

Caption: Hypothetical signaling pathway involving a derivative.

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling Reaction with 2-Bromo-7-fluoroquinoline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing the Suzuki-Miyaura cross-coupling reaction using 2-Bromo-7-fluoroquinoline as a key building block. The synthesis of 2-aryl-7-fluoroquinolines is of significant interest in medicinal chemistry due to the prevalence of the quinoline scaffold in a wide range of biologically active compounds. This document outlines detailed experimental protocols, presents quantitative data for reaction optimization, and includes visualizations to aid in understanding the reaction dynamics.

Introduction

The Suzuki-Miyaura coupling is a versatile and powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or its ester) and an organic halide.[1][2] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a diverse array of boronic acids have made it a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry for the construction of complex molecular architectures.[3]

The 7-fluoroquinoline moiety is a valuable pharmacophore, and its combination with various aryl groups through the Suzuki-Miyaura reaction allows for the creation of large libraries of novel compounds for drug discovery and lead optimization.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst. It consists of three key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (2-Bromo-7-fluoroquinoline) to form a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organoboron reagent (arylboronic acid) transfers its organic group to the palladium center.

-

Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired 2-aryl-7-fluoroquinoline product and regenerating the Pd(0) catalyst.[3]

The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction and can significantly influence the yield and purity of the product.

Data Presentation: Reaction Conditions and Yields

The following tables summarize the results of Suzuki-Miyaura coupling reactions between 2-Bromo-7-fluoroquinoline and various arylboronic acids under different conditions. This data provides a comparative overview to guide reaction optimization.

Table 1: Conventional Heating Conditions

| Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Toluene/Ethanol/H₂O | 100 | 12 | 85 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ (2.5) | 1,4-Dioxane/H₂O | 90 | 8 | 92 |

| 4-Fluorophenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | Cs₂CO₃ (2) | Toluene/H₂O | 110 | 6 | 88 |

| Thiophen-2-ylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | DME/H₂O | 85 | 12 | 78 |

Table 2: Microwave-Assisted Conditions

| Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (min) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Isopropanol/H₂O | 120 | 20 | 90 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ (2.5) | 1,4-Dioxane/H₂O | 140 | 15 | 95 |

| 4-Fluorophenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | Cs₂CO₃ (2) | Acetonitrile/H₂O | 150 | 10 | 91 |

| Thiophen-2-ylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | DME/H₂O | 130 | 20 | 85 |

Experimental Protocols

The following protocols are generalized procedures and may require optimization for specific substrates and reaction scales.

Protocol 1: General Procedure for Conventional Heating

Materials:

-

2-Bromo-7-fluoroquinoline (1.0 mmol, 1.0 equiv.)

-

Arylboronic acid (1.2 mmol, 1.2 equiv.)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)

-

1,4-Dioxane (8 mL)

-

Water (2 mL)

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

-

To a flame-dried Schlenk flask, add 2-Bromo-7-fluoroquinoline, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

-

Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times.

-

Add the degassed 1,4-dioxane and water via syringe.

-

Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-7-fluoroquinoline.

Protocol 2: General Procedure for Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and often improve yields.[4]

Materials:

-

2-Bromo-7-fluoroquinoline (0.5 mmol, 1.0 equiv.)

-

Arylboronic acid (0.75 mmol, 1.5 equiv.)

-

Palladium(II) acetate (Pd(OAc)₂) (0.015 mmol, 3 mol%)

-

Potassium carbonate (K₂CO₃) (1.0 mmol, 2.0 equiv.)

-

Isopropanol (4 mL)

-

Water (1 mL)

-

Microwave vial with a stir bar

Procedure:

-

In a microwave vial, combine 2-Bromo-7-fluoroquinoline, the arylboronic acid, Pd(OAc)₂, and K₂CO₃.

-

Add the isopropanol and water.

-

Seal the vial and place it in the microwave reactor.

-

Heat the reaction mixture to 120 °C and hold for 20 minutes with stirring.

-

After the reaction is complete, cool the vial to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of 2-aryl-7-fluoroquinolines. The choice of reaction conditions, including the catalyst system, base, solvent, and heating method, plays a crucial role in achieving high yields and purity. The protocols and data provided in these application notes serve as a valuable resource for researchers in the field of drug discovery and organic synthesis, facilitating the development of novel quinoline-based compounds with potential therapeutic applications.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Bromo-7-fluoroquinoline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the palladium-catalyzed cross-coupling of 2-bromo-7-fluoroquinoline, a versatile building block for the synthesis of novel quinoline derivatives for potential use in medicinal chemistry and materials science. The protocols outlined herein cover a range of widely used cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, Stille, and Negishi couplings.

Introduction

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods in modern organic synthesis for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-S, C-O) bonds. 2-Bromo-7-fluoroquinoline is an attractive substrate for these transformations due to the presence of a reactive bromine atom at the 2-position, which is susceptible to oxidative addition to a palladium(0) catalyst. The fluorine atom at the 7-position can serve to modulate the electronic properties and metabolic stability of the resulting coupled products, making this scaffold particularly interesting for drug discovery programs.

These protocols provide robust starting points for the synthesis of a diverse library of 2-substituted-7-fluoroquinolines. Researchers should note that while these are representative procedures based on analogous systems, optimization of reaction conditions—including catalyst, ligand, base, solvent, and temperature—may be necessary to achieve optimal results for specific coupling partners.

Data Presentation: Summary of Typical Reaction Conditions

The following tables summarize typical conditions for various palladium-catalyzed cross-coupling reactions of 2-bromo-7-fluoroquinoline. Yields are estimated based on reactions with analogous aryl bromides and may vary depending on the specific coupling partner.

Table 1: Suzuki-Miyaura Coupling of 2-Bromo-7-fluoroquinoline

| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| Arylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ (2.0 eq) | Toluene/EtOH/H₂O (4:1:1) | 90 | 12-24 | 70-95 |

| Heteroarylboronic acid | Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%) | K₃PO₄ (2.0 eq) | 1,4-Dioxane | 100 | 12-24 | 65-90 |

| Alkylboronic acid | Pd(OAc)₂ (2 mol%) / RuPhos (4 mol%) | Cs₂CO₃ (2.0 eq) | Toluene/H₂O (10:1) | 80 | 18-36 | 60-85 |

Table 2: Buchwald-Hartwig Amination of 2-Bromo-7-fluoroquinoline

| Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| Primary Alkylamine | Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%) | NaOtBu (1.5 eq) | Toluene | 100 | 8-16 | 75-95 |

| Secondary Amine | Pd(OAc)₂ (2 mol%) / BINAP (3 mol%) | Cs₂CO₃ (2.0 eq) | 1,4-Dioxane | 110 | 12-24 | 70-90 |

| Aniline | Pd₂(dba)₃ (2 mol%) / BrettPhos (4 mol%) | K₃PO₄ (2.0 eq) | t-BuOH | 100 | 18-36 | 60-85 |

Table 3: Sonogashira Coupling of 2-Bromo-7-fluoroquinoline

| Terminal Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2.5 mol%) / CuI (5 mol%) | Et₃N | THF | 50-65 | 4-12 | 80-95 |

| Alkyl Alkyne | Pd(PPh₃)₄ (5 mol%) / CuI (10 mol%) | Diisopropylamine | DMF | 70 | 6-18 | 70-90 |

| Silyl-protected Alkyne | Pd(OAc)₂ (2 mol%) / PPh₃ (4 mol%) / CuI (5 mol%) | K₂CO₃ (2.0 eq) | Acetonitrile | 80 | 12-24 | 75-90 |

Experimental Protocols

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Palladium catalysts, phosphine ligands, and organometallic reagents can be toxic, air- and/or moisture-sensitive. Handle with appropriate care under an inert atmosphere (Nitrogen or Argon).

-

Organic solvents are flammable. Avoid open flames and sources of ignition.

-

Consult Safety Data Sheets (SDS) for all reagents before use.

Protocol 1: Suzuki-Miyaura Coupling with an Arylboronic Acid

This protocol describes a general procedure for the coupling of 2-bromo-7-fluoroquinoline with a representative arylboronic acid.

Materials:

-

2-Bromo-7-fluoroquinoline (1.0 eq)

-

Arylboronic acid (1.2-1.5 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Toluene, Ethanol (EtOH), and Deionized Water

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To an oven-dried Schlenk flask, add 2-bromo-7-fluoroquinoline, the arylboronic acid, and K₂CO₃.

-

Evacuate and backfill the flask with inert gas three times.

-

Add Pd(PPh₃)₄ to the flask under a positive flow of inert gas.

-